

Unveiling the Molecular Architecture and Utility of Azido-PEG9-amine: A Technical Guide

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Compound of Interest		
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A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Structure, Properties, and Applications of the Bifunctional Linker, **Azido-PEG9-amine**.

Azido-PEG9-amine is a heterobifunctional crosslinker that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group, a primary amine, and a nine-unit polyethylene glycol (PEG) spacer, provides a versatile platform for covalently linking a wide array of molecules. This technical guide delves into the core structure of **Azido-PEG9-amine**, presents its key physicochemical properties, and outlines detailed experimental protocols for its application, thereby serving as an essential resource for professionals in the life sciences.

Core Structure and Physicochemical Properties

Azido-PEG9-amine is characterized by a linear structure comprising three key components: an azide (-N₃) functional group, a hydrophilic polyethylene glycol chain of nine repeating ethylene oxide units, and a primary amine (-NH₂) group at the opposing terminus. This distinct arrangement allows for orthogonal conjugation strategies, where the azide and amine groups can be selectively reacted with different functionalities.

The azide group serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions are highly efficient and specific, enabling the



formation of a stable triazole linkage with alkyne- or strained alkyne-containing molecules. The primary amine is readily reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, as well as carboxylic acids in the presence of coupling agents, forming stable amide bonds.[2][3]

The central PEG spacer imparts hydrophilicity to the linker and any molecule it is conjugated to, which can enhance the solubility and bioavailability of the resulting conjugate.[4][5] The PEG chain can also provide steric hindrance, potentially protecting the attached biomolecules from enzymatic degradation.

A summary of the key quantitative data for **Azido-PEG9-amine** is presented in Table 1.

Property	Value	
Molecular Formula	C20H42N4O9	
Molecular Weight	482.57 g/mol	
CAS Number	1207714-69-9	
Appearance	Colorless to light yellow oil/liquid	
Purity	Typically >95%	
Solubility	Soluble in Water, DMSO, DMF, DCM, THF, Acetonitrile	
Store at -20°C for long-term storage Storage Conditions years) and at 4°C for short-term st to weeks).		

Applications in Bioconjugation and Drug Development

The bifunctional nature of **Azido-PEG9-amine** makes it a valuable tool in the development of complex biomolecular architectures, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).



In ADC development, **Azido-PEG9-amine** can be used to link a cytotoxic drug to a monoclonal antibody. For instance, the amine functionality can be reacted with an activated drug molecule, and the azide group can then be conjugated to an alkyne-modified antibody. This modular approach allows for the precise and stable attachment of potent payloads to targeted antibodies.

Similarly, in the synthesis of PROTACs, **Azido-PEG9-amine** can serve as the linker connecting a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase. The flexibility and hydrophilicity of the PEG spacer can be critical for optimizing the spatial orientation and efficacy of the resulting PROTAC molecule.

Experimental Protocols

The following are representative protocols for the two primary reaction types involving **Azido-PEG9-amine**: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and amine coupling with an NHS ester.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating **Azido-PEG9-amine** to an alkynecontaining molecule.

Materials:

- Azido-PEG9-amine
- Alkyne-containing molecule of interest
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
- Solvent (e.g., DMSO, water, or a mixture)



Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Preparation of Reactants:
 - Dissolve Azido-PEG9-amine in the chosen solvent to a final concentration of 10 mM.
 - Dissolve the alkyne-containing molecule in a compatible solvent.
- Reaction Setup:
 - In a reaction vessel, combine the alkyne-containing molecule and a 1.5 to 5-fold molar excess of Azido-PEG9-amine.
 - Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).
 - Prepare a solution of CuSO₄ (e.g., 50 mM in water).
 - If using a ligand, pre-mix the CuSO₄ with THPTA or TBTA.
- Initiation of the Reaction:
 - Add the CuSO₄ (and ligand, if used) to the reaction mixture to a final concentration of 0.1-1 mM.
 - Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

Incubation:

 Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by techniques such as LC-MS or TLC.

Purification:

 Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC, to remove unreacted starting materials and



catalysts.

Protocol 2: Amine Coupling with an NHS Ester

This protocol describes the conjugation of the amine group of **Azido-PEG9-amine** to an NHS ester-activated molecule.

Materials:

- Azido-PEG9-amine
- · NHS ester-activated molecule
- Amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column

Procedure:

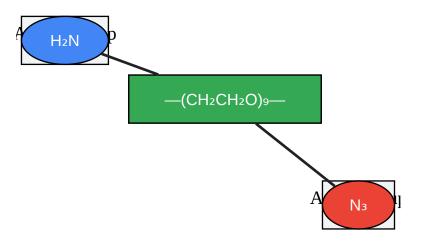
- Preparation of Reactants:
 - Dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF immediately before use.
 - Dissolve Azido-PEG9-amine in the reaction buffer.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the dissolved NHS ester to the Azido-PEG9-amine solution. The final concentration of the organic solvent should be kept below 10% to maintain the integrity of many biomolecules.
 - Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
- · Quenching:



- (Optional) Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.
- Purification:
 - Remove the excess, unreacted NHS ester and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired buffer.

Visualizing the Role of Azido-PEG9-amine

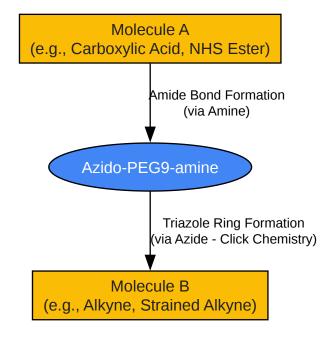
The following diagrams, generated using Graphviz, illustrate the structure and functional role of **Azido-PEG9-amine**.



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Figure 1: Chemical Structure of Azido-PEG9-amine





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Figure 2: Role as a Bifunctional Linker



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Figure 3: ADC Synthesis Workflow

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